N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound belonging to the thiazole and thiazolo[3,2-a]pyrimidine chemical families
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-7-5-19-11(14-7)15-9(17)4-8-6-20-12-13-3-2-10(18)16(8)12/h2-3,5,8H,4,6H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHRYDDUGGJEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiazolo[3,2-a]pyrimidine cores. These cores are then functionalized with the appropriate substituents to achieve the final structure. Common reagents and solvents used in these reactions include thionyl chloride, acetic anhydride, and various bases such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate leaving groups.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Case Study: Antibacterial Properties
Research has demonstrated that derivatives of thiazole compounds exhibit potent antibacterial activity. For instance, a study evaluated various thiazole derivatives against multiple bacterial strains, revealing that certain modifications led to enhanced efficacy compared to standard antibiotics. The compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a new antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Antifungal Activity
Case Study: Efficacy Against Fungal Infections
In another study focusing on antifungal properties, the compound was tested against various strains of Candida. The results indicated that it exhibited significant antifungal activity, outperforming traditional antifungal drugs like fluconazole in certain cases.
Anticancer Activity
Case Study: Cytotoxic Effects on Cancer Cell Lines
The anticancer potential of N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been explored through various in vitro studies. One notable study assessed its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated promising cytotoxicity with IC50 values indicating effective cell growth inhibition.
Mechanism of Action
The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its efficacy in modulating these targets and pathways.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share structural similarities and are also studied for their biological activity.
Thiazole derivatives: Other thiazole-based compounds with varying substituents are used in similar research applications.
Uniqueness: N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for the exploration of new chemical and biological properties.
Biological Activity
N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 312.4 g/mol. Its structure includes a thiazole moiety and a pyrimidine derivative, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thiazole and pyrimidine rings are often involved in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Compounds containing thiazole rings have been shown to inhibit various kinases, including Src kinase, which plays a critical role in cell signaling pathways associated with cancer progression .
- Antimicrobial Activity : Some thiazole derivatives exhibit significant antibacterial properties against Gram-positive bacteria, likely due to their ability to disrupt bacterial cell wall synthesis or function .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Src Kinase Inhibition
In a study evaluating several thiazole derivatives, this compound demonstrated significant inhibition of Src kinase in NIH3T3 cells. This inhibition was associated with reduced cell proliferation in cancer models.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of thiazole derivatives indicated that this compound exhibited potent activity against various strains of Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial metabolism through enzyme interference.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. It has been found that modifications in the thiazole or pyrimidine moieties can significantly enhance or reduce biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Synthesize the thiazolo[3,2-a]pyrimidine core via cyclization of precursors (e.g., thiazole derivatives and pyrimidine intermediates) under acidic or basic conditions. For example, highlights cyclization using catalytic HCl or NaOH at 60–80°C .
- Acetamide Coupling : React the core with 4-methylthiazol-2-amine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (≥60%) are achievable by adjusting stoichiometry and solvent polarity .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and acetamide linkage. For example, the methylthiazolyl proton typically resonates at δ 2.4–2.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H]⁺ = 336.08 g/mol) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Protocols :
- Antiviral Activity : Test against RNA viruses (e.g., influenza A) using plaque reduction assays in MDCK cells (IC₅₀ ≤10 µM suggests promise) .
- Anti-inflammatory Screening : Measure COX-1/COX-2 inhibition via ELISA, comparing to ibuprofen as a control .
- Cytotoxicity : Use MTT assays on HEK-293 cells to establish selectivity indices (SI >10 indicates low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- SAR Strategies :
- Substituent Variation : Modify the 4-methylthiazolyl group (e.g., replace with fluorophenyl or isoxazole) to assess impact on COX-2 binding affinity .
- Scaffold Hybridization : Fuse the thiazolopyrimidine core with benzothiazole or oxadiazole moieties to exploit synergistic bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with COX-2 (PDB ID: 5KIR) and prioritize derivatives with ΔG ≤ −8 kcal/mol .
Q. How should contradictory data on biological activity (e.g., COX-1 vs. COX-2 selectivity) be resolved?
- Resolution Workflow :
- Assay Replication : Repeat experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to rule out variability .
- Enzyme Kinetics : Calculate inhibition constants (Ki) via Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .
- In Vivo Validation : Use carrageenan-induced paw edema models in rats to confirm COX-2 specificity (≥50% edema reduction at 10 mg/kg dose) .
Q. What advanced techniques can elucidate degradation pathways under physiological conditions?
- Degradation Analysis :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor via HPLC-PDA to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives) .
- Metabolic Profiling : Use liver microsomes (human/rat) to simulate Phase I metabolism. LC-MS/MS can detect glucuronide conjugates or thiol adducts .
Q. How can reaction scalability challenges (e.g., low yield in cyclization) be addressed?
- Process Chemistry Solutions :
- Microwave-Assisted Synthesis : Reduce cyclization time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during acetamide coupling .
- DoE Optimization : Apply Taguchi or Box-Behnken designs to optimize variables (temperature, catalyst loading, solvent ratio) for ≥80% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
